(2R)-2-amino-3-fluoropentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-fluoropentanedioic acid, also known as L-2-amino-3-fluorosuccinic acid (L-AFSA), is a non-proteinogenic amino acid that has gained attention in the field of medicinal chemistry due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. L-AFSA has been found to exhibit various biological activities and has been studied extensively for its potential applications in drug discovery.
Mechanism of Action
L-AFSA acts as a glutamate receptor modulator by binding to the glutamate binding site and altering the receptor's activity. It has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
L-AFSA has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological functions.
Advantages and Limitations for Lab Experiments
L-AFSA has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits high potency and selectivity for the NMDA receptor. However, it has some limitations, including low solubility in water and poor bioavailability.
Future Directions
Future research on L-AFSA could focus on its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It could also be studied for its potential use as a tool for studying glutamate receptor function. Additionally, further studies could investigate the optimization of the synthesis method to improve the yield and enantioselectivity of L-AFSA.
Synthesis Methods
The synthesis of L-AFSA can be achieved through various methods, including enzymatic and chemical synthesis. One of the most common methods involves the enzymatic resolution of racemic 2,3-difluoro-4-oxo-butanoic acid using L-aminoacylase. This method has been shown to produce high yields of L-AFSA with high enantioselectivity.
Scientific Research Applications
L-AFSA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit various biological activities, including anticonvulsant, analgesic, and neuroprotective effects. It has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
properties
CAS RN |
142292-79-3 |
---|---|
Molecular Formula |
C5H8FNO4 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1 |
InChI Key |
WUDOIEVYRDRGAN-AOIFVJIMSA-N |
Isomeric SMILES |
C(C([C@@H](C(=O)O)N)F)C(=O)O |
SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
synonyms |
L-Glutamic acid, 3-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.